molecular formula C11H12O3 B13175184 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

8-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

Cat. No.: B13175184
M. Wt: 192.21 g/mol
InChI Key: WCGDLBUUTHJOOK-UHFFFAOYSA-N
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Description

8-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound has a unique structure that includes a benzopyran ring system with a carboxylic acid functional group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 7-hydroxy-4-methylcoumarin as a starting material, which undergoes alkylation with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The reaction is carried out at 50°C, followed by further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

8-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be mediated through the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

8-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

8-methyl-3,4-dihydro-2H-chromene-4-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-7-3-2-4-8-9(11(12)13)5-6-14-10(7)8/h2-4,9H,5-6H2,1H3,(H,12,13)

InChI Key

WCGDLBUUTHJOOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CCO2)C(=O)O

Origin of Product

United States

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